molecular formula C6H10O3 B3057058 Acetic acid, oxo-, 1,1-dimethylethyl ester CAS No. 7633-32-1

Acetic acid, oxo-, 1,1-dimethylethyl ester

Cat. No.: B3057058
CAS No.: 7633-32-1
M. Wt: 130.14 g/mol
InChI Key: WDPZTIFGRQKSEN-UHFFFAOYSA-N
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Description

It is widely used as a solvent in various industries, such as coatings, adhesives, and fragrances. The compound has the molecular formula C6H12O2 and a molecular weight of 116.1583 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, oxo-, 1,1-dimethylethyl ester can be synthesized through the esterification of acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors where acetic acid and tert-butyl alcohol are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acetic acid and other oxidation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce acetic acid and tert-butyl alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Acetic acid and other oxidation products.

    Hydrolysis: Acetic acid and tert-butyl alcohol.

    Substitution: Various esters or derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, oxo-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Oxidative Cleavage and Ester Synthesis: It is involved in the oxidative cleavage of certain compounds, leading to the production of corresponding alkyl esters of oxo acids and oxo acids themselves.

    Synthesis of Serinal Derivatives: The compound is used in the synthesis of serinal derivatives, which are important intermediates in organic synthesis.

    Preparation of Bifunctional Ligands: It is used in the preparation of bifunctional ligands, which are essential in coordination chemistry and bioconjugation.

Mechanism of Action

The mechanism by which acetic acid, oxo-, 1,1-dimethylethyl ester exerts its effects involves its ability to act as a solvent and participate in various chemical reactions. The ester group can undergo hydrolysis, oxidation, and substitution reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Acetic acid, oxo-, 1,1-dimethylethyl ester is similar to other esters such as ethyl acetate and methyl acetate. it is unique due to its tert-butyl group, which imparts different physical and chemical properties. For example, tert-butyl acetate has a higher boiling point and different solubility characteristics compared to ethyl acetate and methyl acetate.

List of Similar Compounds

  • Ethyl acetate
  • Methyl acetate
  • Propyl acetate
  • Isopropyl acetate

Properties

IUPAC Name

tert-butyl 2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2,3)9-5(8)4-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPZTIFGRQKSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450719
Record name t-butyl glyoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7633-32-1
Record name t-butyl glyoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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